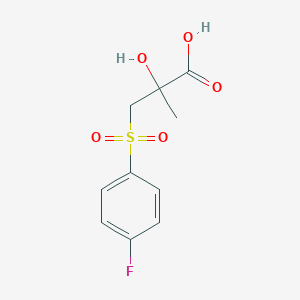

3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-

Description

"3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid" represents a class of compounds with potential applications in various fields of chemistry and pharmacology. This compound and its derivatives have been studied for their structural and chemical properties, which contribute to their diverse applications.

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, often starting from simpler organic or inorganic precursors. For instance, Tucker et al. (1988) detailed the resolution of a nonsteroidal antiandrogen, which is a derivative of 3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, by chromatographic separation and subsequent hydrolysis and oxidation (Tucker et al., 1988).

Molecular Structure Analysis

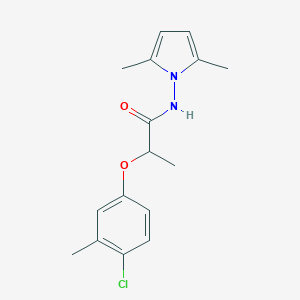

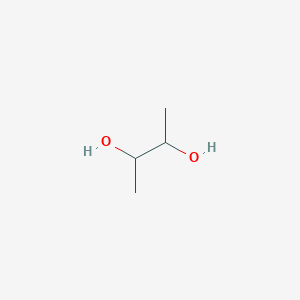

The molecular structure of this compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a hydroxy-methylpropanoic acid moiety. The structural analyses often involve techniques like X-ray crystallography, as demonstrated in studies like the one by Shi-Juan Li et al. (2015), which synthesized a related compound and analyzed its structure (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. Tucker et al. (1988) explored the structure-activity relationships of derivatives of 2-hydroxypropionanilides, highlighting the chemical reactivity of these compounds (Tucker et al., 1988).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Research by Spjut et al. (2010) on a derivative of this compound sheds light on its physical characteristics and potential applications (Spjut et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-, is involved in various synthesis processes and chemical studies. Its applications range from the preparation of optically active compounds to the synthesis of complex polymeric materials. For instance, it has been used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution, indicating its role in synthesizing stereochemically complex molecules (Shiraiwa et al., 2003). Similarly, its derivatives have been applied in crafting sulfonated polymers with potential for fuel-cell applications, showcasing its versatility in material science (Kim et al., 2008).

Environmental and Technological Applications

The compound and its related derivatives have seen application in environmental science, such as in the removal of heavy metals and dyes from wastewater. This is evidenced by the synthesis of starch-g-tetrapolymer hydrogels optimized for the removal of Bi(III) and/or Hg(II) and dyes, demonstrating the compound's role in developing sustainable and efficient environmental remediation technologies (Mondal et al., 2019).

Pharmacological and Biological Research

In pharmacological and biological research, the compound's derivatives are utilized in synthesizing and modifying bioactive molecules, offering insights into drug design and biochemical pathways. For example, it has contributed to the synthesis of Sulfonyl Azides, valuable reagents in medicinal chemistry for introducing azide groups into molecules, thereby facilitating the exploration of novel drug candidates (Katritzky et al., 2008).

Advanced Material Science

In the field of advanced material science, derivatives of this compound have been involved in the synthesis of amphiphilic copolymers, which self-assemble into micelles that can be used for the formation of nanowires. Such developments point towards its utility in nanotechnology and the creation of nanostructured materials for electronic and photonic applications (Park et al., 2015).

properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJLPDNNPNIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801181306 | |

| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- | |

CAS RN |

151262-57-6 | |

| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151262-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-2-HYDROXY-2-METHYLPROPANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OAL4924J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)

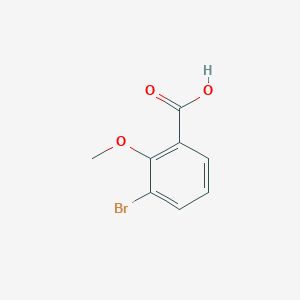

![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)